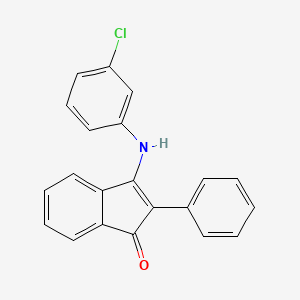

3-((3-Chlorophenyl)amino)-2-phenylinden-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the indenone core, and the introduction of the phenyl and chlorophenylamino groups. Without specific literature or experimental procedures, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis

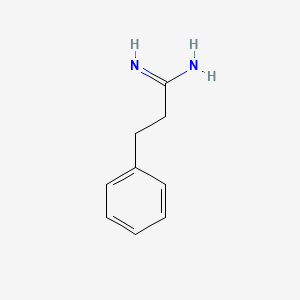

The molecular structure of this compound, as implied by its name, likely involves an indenone core substituted with a phenyl group at the 2-position and a 3-chlorophenylamino group at the 3-position .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the carbonyl group in the indenone core, the amino group, and the chlorine atom. These functional groups could potentially undergo various chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Properties such as solubility, melting point, boiling point, and spectral data (IR, NMR, MS) would typically be determined experimentally .Scientific Research Applications

Molecular Structure and Interaction Studies

- Research has revealed that compounds with chlorophenyl and amino substitutions, like 3-((3-Chlorophenyl)amino)-2-phenylinden-1-one, demonstrate intricate molecular structures and a spectrum of halogen-mediated interactions in their crystal structures. These structures are stabilized by strong hydrogen bonds and various non-classical interactions, which can be chiral self-discriminatory or chiral self-recognizing. Such insights are crucial for understanding the compound's behavior in different environments and potential applications in material science or drug design (Mandal & Patel, 2018).

Reactivity with Amino Acids

- Studies on positively charged phenyl radicals similar in structure to 3-((3-Chlorophenyl)amino)-2-phenylinden-1-one have indicated significant reactivity with amino acids like L-tyrosine, phenylalanine, and tryptophan. Understanding these interactions is vital for predicting the compound's behavior in biological systems and could have implications in biochemical and pharmacological research (Huang & Kenttämaa, 2005).

Antimicrobial Activity

- Several studies have synthesized compounds structurally related to 3-((3-Chlorophenyl)amino)-2-phenylinden-1-one and evaluated their antimicrobial activities. These compounds have shown promising activity against various bacterial and fungal strains, indicating potential utility in developing new antimicrobial agents (Patel & Shaikh, 2011), (Guna et al., 2015), (Sah et al., 2014).

Safety And Hazards

properties

IUPAC Name |

3-(3-chloroanilino)-2-phenylinden-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14ClNO/c22-15-9-6-10-16(13-15)23-20-17-11-4-5-12-18(17)21(24)19(20)14-7-2-1-3-8-14/h1-13,23H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOOFCPDJTJJZQL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C2=O)NC4=CC(=CC=C4)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((3-Chlorophenyl)amino)-2-phenylinden-1-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

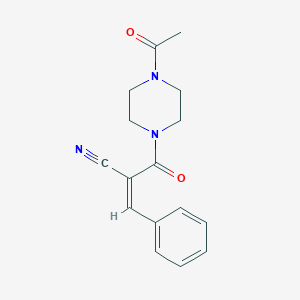

![2-(4-chlorophenoxy)-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)acetamide](/img/structure/B2384247.png)

![1-phenyl-1H-indole-2,3-dione 3-[N-(2-methylphenyl)hydrazone]](/img/structure/B2384250.png)

![7-(Chloromethyl)-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2384260.png)

![N-(1-Cyano-2,2-dimethylpropyl)-2-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)pyrazol-4-YL]acetamide](/img/structure/B2384263.png)

![Ethyl 1-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperidine-4-carboxylate](/img/structure/B2384265.png)

![N-[5-({[(3-Fluorophenyl)carbamoyl]amino}methyl)-2-Methylphenyl]imidazo[1,2-A]pyridine-3-Carboxamide](/img/structure/B2384266.png)

![methyl 4-(3,4-dimethoxyphenyl)-3-{[(1E)-(dimethylamino)methylene]amino}thiophene-2-carboxylate](/img/structure/B2384269.png)